molecular formula C18H22O7 B15082040 1-Deoxy-1,1-bis(4-hydroxyphenyl)hexitol CAS No. 6969-32-0

1-Deoxy-1,1-bis(4-hydroxyphenyl)hexitol

Katalognummer: B15082040
CAS-Nummer: 6969-32-0
Molekulargewicht: 350.4 g/mol
InChI-Schlüssel: ZXYWLNOICLKFBB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Deoxy-1,1-bis(4-hydroxyphenyl)hexitol is a chemical compound with the molecular formula C18H22O7. It is characterized by the presence of two hydroxyphenyl groups attached to a hexitol backbone.

Vorbereitungsmethoden

The synthesis of 1-Deoxy-1,1-bis(4-hydroxyphenyl)hexitol typically involves multi-step organic reactions. One common synthetic route includes the reaction of hexitol derivatives with hydroxyphenyl compounds under specific conditions. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. These methods often require rigorous quality control to ensure the consistency and purity of the final product .

Analyse Chemischer Reaktionen

1-Deoxy-1,1-bis(4-hydroxyphenyl)hexitol undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while reduction results in alcohol derivatives .

Wissenschaftliche Forschungsanwendungen

1-Deoxy-1,1-bis(4-hydroxyphenyl)hexitol has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-Deoxy-1,1-bis(4-hydroxyphenyl)hexitol involves its interaction with various molecular targets and pathways. The hydroxyphenyl groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity, signal transduction pathways, and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

1-Deoxy-1,1-bis(4-hydroxyphenyl)hexitol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of hydroxyphenyl groups and hexitol backbone, which imparts distinct chemical and biological properties .

Eigenschaften

CAS-Nummer

6969-32-0

Molekularformel

C18H22O7

Molekulargewicht

350.4 g/mol

IUPAC-Name

6,6-bis(4-hydroxyphenyl)hexane-1,2,3,4,5-pentol

InChI

InChI=1S/C18H22O7/c19-9-14(22)16(23)18(25)17(24)15(10-1-5-12(20)6-2-10)11-3-7-13(21)8-4-11/h1-8,14-25H,9H2

InChI-Schlüssel

ZXYWLNOICLKFBB-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)O)C(C(C(C(CO)O)O)O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.